N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide
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Overview
Description
N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidine ring, a cyanopyridine moiety, and a sulfamoyl group. Its unique chemical properties make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the cyanopyridine moiety. The sulfamoyl group is then added through a sulfonation reaction, and the final step involves the attachment of the propionamide group.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are commonly used to enhance efficiency and control over the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the cyanopyridine moiety may bind to nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide
- N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, N-[4-({[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}sulfamoyl)-3-methylphenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methylsulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-3-21(28)26-19-6-7-20(16(2)13-19)31(29,30)25-15-17-8-11-27(12-9-17)22-18(14-23)5-4-10-24-22/h4-7,10,13,17,25H,3,8-9,11-12,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCSKTKPOPUXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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